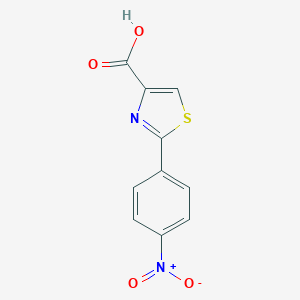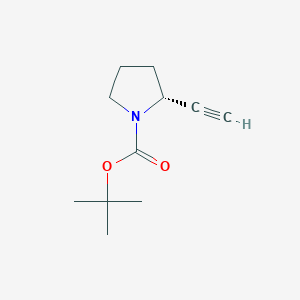
4-二苯并呋喃醇
概述
描述
4-Dibenzofuranol is a chemical compound with the molecular formula C12H8O2. It is also known as 4-Hydroxydibenzofuran and Dibenzo[b,d]furan-4-ol . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The 4-Dibenzofuranol molecule contains a total of 24 bonds. There are 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aromatic hydroxyl, and 1 Furane .科学研究应用
在医药和电子领域的合成和应用
4-二苯并呋喃醇衍生物,如二苯并呋喃,因其在各种实际应用中备受关注,尤其是在医药和电子材料中。已经开发出一种有效且环保的二苯并呋喃衍生物合成方法,涉及可见光促进的分子内 C-O 键形成,展示了它们在这些领域的实际适用性 (Cho、Roh 和 Cho,2017)。
环境和化学分析
二苯并呋喃及其衍生物在环境化学中很重要,特别是在大气降解方面。使用密度泛函理论的研究表明,由 OH 加成引发的二苯并呋喃降解对于理解类二噁英化合物的氧化至关重要 (Altarawneh、Kennedy、Dlugogorski 和 Mackie,2008)。此外,甲基二苯并呋喃在白云岩储层中的地层色谱分馏效应突出了其在地质研究中追踪充油路径的重要性 (Wang、Li、Liu、Hong、Tian、Yang、Shi 和 Liu,2020)。
有机余辉和光物理性质
通过分子间氢键连接传统的持久室温磷光二苯并呋喃部分的研究揭示了有趣的光物理性质。这种连接诱导了双发射余辉材料特性,展示了二苯并呋喃衍生物在发光应用中的潜力 (Chen、Yu、Ubba、Xie、Yang、Zhang、Liu、Xu、Aldred 和 Chi,2019)。
光催化转化
4CzIPN,一种含有二苯并呋喃衍生物的荧光团,已被广泛用作一种强有力的有机光催化剂。其广泛的适用性和良好的化学稳定性使其成为各种有机反应中一种有吸引力的无金属光催化剂 (Shang、Lu、Cao、Liu、He 和 Yu,2019)。
环境毒理学和健康
二苯并呋喃衍生物也与环境健康研究有关。例如,与多氯二苯并二噁英和二苯并呋喃 (PCDD 和 PCDF) 相关的长期危害一直是流行病学研究的重点,突出了它们的潜在健康影响 (Huff、Moore、Saracci 和 Tomatis,1980)。
安全和危害
作用机制
Mode of Action
It’s known that dibenzofuran, a related compound, undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . .
Biochemical Pathways
The specific biochemical pathways affected by 4-Dibenzofuranol are currently unknown . Biochemical pathways are complex networks of chemical reactions that occur in living organisms, and understanding how a compound like 4-Dibenzofuranol interacts with these pathways requires extensive research.
生化分析
Biochemical Properties
It is known that dibenzofuran, a related compound, undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . It is plausible that 4-Dibenzofuranol may interact with enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have not been reported in the literature.
Cellular Effects
No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, and carcinogenic effects of dibenzofuran in humans or animals .
Molecular Mechanism
It is known that dibenzofuran can undergo various reactions . For instance, reaction of dibenzofuran with butyl lithium results in di lithiation . It is possible that 4-Dibenzofuranol may also undergo similar reactions, but this has not been confirmed experimentally.
Metabolic Pathways
It is known that dibenzofuran can undergo various reactions . For instance, dibenzofuran can be transformed to 2-dibenzofuranol by intracellular enzymes containing P450s .
Transport and Distribution
The transport and distribution of 4-Dibenzofuranol within cells and tissues have not been studied. It is known that all brominated structures of dibenzofuran have narrower bandgaps than their primary structures , which may influence their transport and distribution.
属性
IUPAC Name |
dibenzofuran-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGJIKIEQYYOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172860 | |
| Record name | 4-Dibenzofuranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19261-06-4 | |
| Record name | 4-Dibenzofuranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019261064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dibenzofuranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxydibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 6-Mercapto-4-dibenzofuranol discussed in the research?
A1: The research primarily discusses the use of 6-Mercapto-4-dibenzofuranol in peptide synthesis, specifically through a method called "prior thiol capture". [] This suggests that the compound plays a crucial role in facilitating the formation of peptide bonds between amino acids during the synthesis process. You can find more information about this application in the paper published by (access the full text via the provided link: ).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)






